![molecular formula C25H30N2O4S B2852039 3,4,5-triethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896375-76-1](/img/structure/B2852039.png)
3,4,5-triethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
3,4,5-triethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, also known as TMEB, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields. TMEB is a thiazole-based compound that has been synthesized using various methods. In
Scientific Research Applications
Anticancer Evaluation
Similar compounds have been designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780). These compounds have shown moderate to excellent anticancer activity, with some derivatives outperforming reference drugs like etoposide in terms of IC50 values, indicating their potential as anticancer agents (B. Ravinaik et al., 2021).
Anti-Inflammatory and Analgesic Activities
Derivatives of similar structures have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, some compounds demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013).
Antimicrobial Activity
Novel benzimidazole, benzoxazole, and benzothiazole derivatives related to the compound have been prepared and screened for their antimicrobial activities. These novel heterocycles showed excellent broad-spectrum antimicrobial activity against bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans, Aspergillus niger), comparing favorably with standard drugs like Streptomycin and Fluconazole (Vikas Padalkar et al., 2014).
Supramolecular Gelators
A new series of N-(thiazol-2-yl) benzamide derivatives, which share structural similarities with the compound of interest, have been synthesized and investigated for their gelation behavior. The study aimed to elucidate the role of methyl functionality and multiple non-covalent interactions on gelation behavior, with findings suggesting the importance of π-π interactions along with cyclic N–H⋯N and S⋯O interactions in driving helical assembly and gelation behavior (P. Yadav & Amar Ballabh, 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to have anticancer activity , suggesting that the compound might target cancer cells or proteins involved in cell proliferation.
Mode of Action
Based on its structural similarity to other anticancer agents , it might interact with its targets by binding to specific proteins or enzymes, thereby inhibiting their function and leading to cell death.
Biochemical Pathways
Given its potential anticancer activity , it might affect pathways related to cell proliferation, apoptosis, or DNA repair.
Pharmacokinetics
Its predicted log kow value of 250 suggests that it might have good bioavailability .
Result of Action
Based on its potential anticancer activity , it might lead to cell death or growth inhibition in cancer cells.
properties
IUPAC Name |
3,4,5-triethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-5-29-21-14-19(15-22(30-6-2)23(21)31-7-3)24(28)26-13-12-20-16-32-25(27-20)18-10-8-17(4)9-11-18/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXESRMPCJYEGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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